REACTION_CXSMILES
|
C(OC([N:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13](I)[CH:14]=2)[CH2:9]1)=O)(C)(C)C.C1([As](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:37]([O:39]C([Sn](CCCC)(CCCC)CCCC)=C)[CH3:38]>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH2:9]1[C:10]2[C:15](=[CH:14][C:13]([C:37](=[O:39])[CH3:38])=[CH:12][CH:11]=2)[CH2:16][NH:8]1 |f:4.5.6|
|
Name
|
solution
|
Quantity
|
0.72 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2=CC=C(C=C2C1)I
|
Name
|
|
Quantity
|
0.22 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[As](C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.01 mmol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=C)[Sn](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.05 mmol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 100° C. for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
25% aqueous hydrochloric acid was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at RT for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The mixture was then partitioned between ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
ADDITION
|
Details
|
by addition of 30% aqueous NaOH solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was then washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1NCC2=CC(=CC=C12)C(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |